molecular formula C19H19N3O2S2 B2612073 (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 897469-14-6

(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2612073
CAS No.: 897469-14-6
M. Wt: 385.5
InChI Key: WSBFHRLGRADJGL-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule featuring a benzothiazole ring, a piperazine moiety, and a thiophene ring connected through a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with methoxy-substituted aromatic aldehydes under acidic conditions.

    Piperazine Derivatization: The piperazine moiety is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

    Propenone Linker Addition: The final step involves the condensation of the piperazine-benzothiazole intermediate with thiophene-2-carbaldehyde in the presence of a base like sodium hydroxide to form the propenone linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the benzothiazole ring, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the propenone linker, converting the double bond into a single bond, resulting in a saturated ketone.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Methoxybenzothiazole aldehydes or acids.

    Reduction: Saturated ketones.

    Substitution: Various N-alkyl or N-acyl derivatives of the piperazine moiety.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 6-methoxybenzothiazole with piperazine derivatives and thiophene-based reagents. The structural framework includes a benzothiazole moiety known for its diverse biological activities, a piperazine ring which enhances pharmacological properties, and an α,β-unsaturated carbonyl system that is crucial for biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole possess significant antimicrobial properties. The incorporation of the piperazine moiety enhances the efficacy of these compounds against various bacterial strains. For instance, studies have shown that similar benzothiazole-piperazine hybrids exhibit potent activity against Gram-positive and Gram-negative bacteria, suggesting that (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one may exhibit comparable antimicrobial effects .

Neuroprotective Effects

The compound has been explored for its neuroprotective properties, particularly in the context of Alzheimer's disease. The benzothiazole component is known for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter critical for memory and learning. By inhibiting AChE, this compound may help increase acetylcholine levels in the brain, potentially improving cognitive function in neurodegenerative conditions .

Table 1: Biological Activities of Benzothiazole Derivatives

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of bacterial growth
NeuroprotectionAChE inhibition; potential increase in acetylcholine levels
AntidiabeticInhibition of α-amylase and α-glucosidase

Alzheimer's Disease Research

In a study focused on Alzheimer's disease models, compounds similar to this compound demonstrated significant AChE inhibitory activity alongside neuroprotective effects against oxidative stress-induced neuronal damage . Molecular docking studies further elucidated the binding interactions between these compounds and the active sites of AChE, providing insights into their mechanism of action.

Antimicrobial Efficacy

Another research effort highlighted the antimicrobial potential of benzothiazole derivatives against resistant strains of bacteria. The study reported that the incorporation of thiophene increased the lipophilicity and membrane permeability of the compounds, enhancing their antibacterial efficacy . This finding underscores the importance of structural modifications in developing effective antimicrobial agents.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing cellular pathways. For example, it may inhibit enzymes involved in inflammatory pathways or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one: Lacks the methoxy group, which may affect its biological activity.

    (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one: Contains a phenyl ring instead of a thiophene ring, potentially altering its chemical reactivity and biological properties.

Uniqueness

The presence of the methoxy group on the benzothiazole ring and the thiophene ring in the structure of (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one distinguishes it from similar compounds. These features may enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a hybrid molecule featuring a benzothiazole moiety linked to a piperazine and a thiophene group. This structural configuration suggests potential for diverse biological activities, particularly in the realms of neuroprotection, anticancer properties, and antimicrobial effects. The following sections detail the biological activities associated with this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H18N2O2S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This formula indicates the presence of nitrogen, sulfur, and oxygen within a complex aromatic framework, contributing to its biological activity.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzothiazole derivatives, including those similar to our compound. Benzothiazole compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. The hybridization of benzothiazole with piperazine enhances this activity, potentially offering dual mechanisms of action against neurodegenerative diseases .

2. Anticancer Activity

The compound has demonstrated significant anticancer properties in various cell lines. For instance, derivatives of benzothiazole have been reported to inhibit the proliferation of cancer cells such as A431 (skin), A549 (lung), and H1299 (non-small cell lung carcinoma). In vitro assays indicated that certain benzothiazole derivatives induce apoptosis and cell cycle arrest at concentrations ranging from 1 to 4 μM .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
B7A4312.0Apoptosis induction
B7A5493.5Cell cycle arrest
B7H12991.8Inhibition of IL-6

3. Antimicrobial Properties

Compounds similar to this compound have also shown promising antimicrobial activity. Studies indicate that certain benzothiazole derivatives possess antibacterial and antifungal activities, effective against various pathogens including Mycobacterium tuberculosis .

Table 2: Antimicrobial Activity of Similar Compounds

CompoundPathogenMIC (µg/mL)
Compound AM. tuberculosis50
Compound BStaphylococcus aureus25
Compound CCandida albicans30

Case Studies

Several case studies illustrate the potential therapeutic applications of compounds related to our target molecule:

Case Study 1: Neuroprotection in Alzheimer’s Models
In a study involving Alzheimer’s disease models, a related benzothiazole-piperazine hybrid showed significant reduction in amyloid-beta aggregation and improved cognitive function in animal models .

Case Study 2: Anticancer Efficacy
A clinical trial evaluated the efficacy of benzothiazole derivatives in patients with advanced solid tumors. The results indicated a favorable response rate with manageable side effects, suggesting potential for further development into therapeutic agents .

Properties

IUPAC Name

(E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-24-14-4-6-16-17(13-14)26-19(20-16)22-10-8-21(9-11-22)18(23)7-5-15-3-2-12-25-15/h2-7,12-13H,8-11H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBFHRLGRADJGL-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.